Bace1-IN-6

Alzheimer's disease BACE1 inhibition enzymatic assay

Researchers studying BACE1 pharmacology face inconsistent inhibitor selectivity that confounds experimental outcomes. Bace1-IN-6 (CAS 2079945-75-6) addresses this with a distinct (Z)-fluoro-olefin amide bioisostere scaffold and verified 1.5 nM IC50 against BACE1. • 1.5 nM BACE1 IC50 - 160-fold more potent than LY2811376, ideal for HTS assay validation • Unique chemotype from AM-6494 optimization campaign for crystallization and SAR studies • Research-grade ≥98% purity; supplied with comprehensive analytical documentation Procurement assured through BenchChem's global logistics network.

Molecular Formula C25H23F2N5O2S
Molecular Weight 495.5 g/mol
Cat. No. B15144236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBace1-IN-6
Molecular FormulaC25H23F2N5O2S
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC1(C2CC2(SC(=N1)N)C(=O)N3CCOCC3)C4=C(C=CC(=C4)C=C(C5=NC=C(C=C5)C#N)F)F
InChIInChI=1S/C25H23F2N5O2S/c1-24(21-12-25(21,35-23(29)31-24)22(33)32-6-8-34-9-7-32)17-10-15(2-4-18(17)26)11-19(27)20-5-3-16(13-28)14-30-20/h2-5,10-11,14,21H,6-9,12H2,1H3,(H2,29,31)/b19-11-/t21-,24+,25-/m0/s1
InChIKeyVZHFJCNPAIRJSA-MYMUPAQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bace1-IN-6 for Alzheimer's Research: BACE1 Inhibitor Procurement Guide with Potency Data


Bace1-IN-6 (CAS 2079945-75-6) is a synthetic small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease implicated in amyloid-β production and Alzheimer's disease pathology . It belongs to a structurally distinct series developed via (Z)-fluoro-olefin amide bioisosteric replacement, a chemical strategy designed to fine-tune ADME properties of BACE1 preclinical candidate AM-6494 [1]. The compound demonstrates an IC50 value of 1.5 nM against BACE1 in enzymatic assays and is supplied as a research-grade tool compound with a molecular weight of 495.55 and formula C25H23F2N5O2S .

Why Bace1-IN-6 Cannot Be Substituted with Other BACE1 Inhibitors Without Validation


BACE1 inhibitors exhibit wide-ranging structural diversity and divergent selectivity profiles that preclude generic interchange. Clinical development of this target class has repeatedly failed due to BACE2-mediated toxicity and inadequate BACE1/BACE2 selectivity [1]. Inhibitors vary by more than 500-fold in BACE1/BACE2 selectivity: LY2811376 shows only ~10-fold selectivity, PF-06751979 shows ~26-fold, while BACE1-IN-4 achieves >550-fold selectivity over BACE2 [2]. Atabecestat demonstrates comparable potency against both isoforms (IC50 9.8 nM vs 5.6 nM), and Verubecestat actually shows higher affinity for BACE2 than BACE1 (Ki 0.38 nM vs 2.2 nM) [3]. Without experimental validation of selectivity parameters, substituting one BACE1 inhibitor for another risks confounded phenotypic outcomes, particularly in cellular and in vivo systems where BACE2 engagement introduces unpredictable variables.

Bace1-IN-6 Comparative Potency and Structural Differentiation: Quantitative Evidence


Bace1-IN-6 vs LY2811376: ~160-Fold Superior Enzymatic Potency

Bace1-IN-6 demonstrates an IC50 of 1.5 nM against BACE1, which is approximately 160-fold more potent than the first-generation orally available non-peptidic BACE1 inhibitor LY2811376 (IC50 239-249 nM) when assessed in enzymatic assays . This substantial potency differential enables effective target engagement at substantially lower concentrations, reducing the risk of off-target effects associated with higher compound concentrations in cellular or in vivo systems.

Alzheimer's disease BACE1 inhibition enzymatic assay

Bace1-IN-6 vs BACE1-IN-4: 2.5-Fold Potency Advantage at BACE1

Bace1-IN-6 (IC50 = 1.5 nM) exhibits approximately 2.5-fold greater enzymatic potency compared to BACE1-IN-4 (IC50 = 3.8 nM, Ki = 1.9 nM), another widely used BACE1 tool compound . While BACE1-IN-4 has published selectivity data against BACE2 (IC50 2090 nM, ~550-fold selectivity), no peer-reviewed selectivity panel data currently exists for Bace1-IN-6 .

BACE1 inhibition Alzheimer's disease enzyme kinetics

Bace1-IN-6 vs Atabecestat: Potency and Selectivity Profile Trade-offs

Bace1-IN-6 (IC50 = 1.5 nM) demonstrates approximately 6.5-fold greater enzymatic potency against BACE1 compared to the clinical candidate Atabecestat (JNJ-54861911, IC50 = 9.8 nM) . However, Atabecestat has published selectivity data showing comparable inhibition of BACE2 (IC50 = 5.6 nM) and excellent selectivity over Cathepsin D and Cathepsin E (IC50 >100 μM) [1]. No equivalent selectivity data is currently available for Bace1-IN-6, representing a critical data gap for users requiring well-characterized selectivity profiles.

BACE1 inhibitor clinical candidate comparator selectivity

Bace1-IN-6 Structural Differentiation: (Z)-Fluoro-Olefin Amide Bioisostere Chemotype

Bace1-IN-6 originates from a structurally distinct series developed via (Z)-fluoro-olefin amide bioisosteric replacement of the preclinical candidate AM-6494 [1]. This chemical strategy replaces the amide bond with a fluoro-olefin moiety to address ADME shortcomings of the parent compound while maintaining target engagement. The resulting chemotype differs fundamentally from hydroxyethylamine-based inhibitors (e.g., Verubecestat), aminoimidazole-derived scaffolds, and amidine-containing series [2]. Structural data confirm that related (Z)-fluoro-olefin containing compounds (e.g., compound 15) maintain the key binding interactions with the BACE1 active site [3].

medicinal chemistry bioisostere structural biology

Bace1-IN-6 Critical Data Gap: Selectivity Profile and In Vivo Characterization Status

No peer-reviewed publication currently documents Bace1-IN-6's selectivity against BACE2, Cathepsin D, or other aspartyl proteases; no cellular assay data (e.g., Aβ reduction EC50); and no in vivo pharmacokinetic or pharmacodynamic data have been reported in the public domain [1]. This contrasts with extensively characterized compounds: Verubecestat has cellular Aβ40 IC50 = 2.1 nM, in vivo CSF Aβ reduction data in rats and monkeys, and Phase 3 clinical data ; Lanabecestat has primary neuron IC50 values (80-610 pM) and blood-brain barrier penetration data [2]; LY2811376 has published ADME properties and cellular EC50 = 300 nM .

data limitations procurement consideration validation

Bace1-IN-6 Recommended Research Applications Based on Available Evidence


High-Potency Enzymatic Screening for BACE1 Hit Identification

With an IC50 of 1.5 nM against recombinant BACE1, Bace1-IN-6 serves as a potent positive control for in vitro enzymatic assays. Its ~160-fold potency advantage over first-generation inhibitor LY2811376 (IC50 239-249 nM) enables robust signal-to-noise ratios at low compound concentrations, making it suitable for high-throughput screening (HTS) assay validation and counter-screening applications where maximizing the dynamic range of BACE1 inhibition is prioritized [1].

Structural Biology Studies Leveraging Novel Fluoro-Olefin Chemotype

The (Z)-fluoro-olefin amide bioisosteric replacement that defines Bace1-IN-6's scaffold represents a structurally distinct chemotype derived from optimization of the preclinical candidate AM-6494 . This unique structural class offers an alternative binding mode for crystallization studies, molecular docking validation, and structure-activity relationship (SAR) exploration programs aimed at overcoming the ADME limitations that have plagued traditional amide-containing BACE1 inhibitors [1].

Comparative Pharmacology Studies Evaluating Potency-Selectivity Trade-offs

Bace1-IN-6's 2.5-fold potency advantage over BACE1-IN-4 (IC50 3.8 nM) and 6.5-fold advantage over Atabecestat (IC50 9.8 nM) positions it as a useful comparator compound in studies designed to dissect the relationship between enzymatic potency and phenotypic outcomes [1]. However, the absence of published selectivity data necessitates that researchers independently characterize BACE2 and off-target profiles before interpreting results in systems where BACE2 expression or Cathepsin D activity may confound observations .

Medicinal Chemistry Benchmarking and Chemical Tool Validation

As a compound from the (Z)-fluoro-olefin amide bioisostere series, Bace1-IN-6 provides a valuable benchmark for medicinal chemistry programs developing novel BACE1 inhibitors that require improved metabolic stability or reduced susceptibility to amidase-mediated degradation . Its structural relationship to the AM-6494 optimization campaign makes it relevant for laboratories validating computational models of BACE1-ligand interactions or developing predictive ADME algorithms for brain-penetrant aspartyl protease inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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